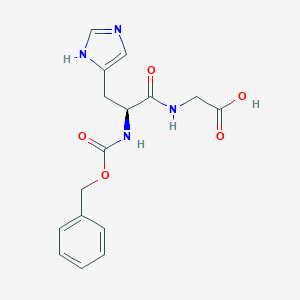

Z-His-Gly-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5/c21-14(22)8-18-15(23)13(6-12-7-17-10-19-12)20-16(24)25-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9H2,(H,17,19)(H,18,23)(H,20,24)(H,21,22)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUKBPFKDIAQEY-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Z His Gly Oh in Chemical Biology and Drug Design Methodologies

Chemical Tool Development Using Z-His-Gly-OH

The construction of specialized molecular tools to investigate biological systems often relies on the stepwise assembly of peptides. Z-His-Gly-OH is an essential reagent in this process, enabling the introduction of the His-Gly moiety, which imparts specific chemical functionalities crucial for the development of probes and molecular scaffolds. The benzyloxycarbonyl (Z) group provides robust protection for the histidine's α-amino group, preventing unwanted side reactions during the coupling of subsequent amino acids in a synthetic sequence, a common strategy in both solid-phase and solution-phase peptide synthesis. peptide.comchempep.com

Peptide-based probes are designed to detect and quantify specific biomolecules or ions through measurable signals, such as fluorescence or electrochemical changes. The His-Gly motif is particularly valuable in this context due to the unique properties of the histidine residue. The imidazole (B134444) side chain of histidine is an excellent chelator of transition metal ions, including Cu(II), Ni(II), and Zn(II). nih.govmdpi.com This property is exploited to create probes for detecting metal ions in biological samples. For instance, peptides containing the Gly-Gly-His (GGH) sequence have been synthesized on electrode surfaces to create highly sensitive and selective electrochemical sensors for copper ions. researchgate.netnih.gov

The synthesis of such probes often employs Z-His-Gly-OH or similar protected units to build the recognition sequence. The histidine residue acts as the binding site, and its interaction with the target analyte can trigger a signal. In fluorescent probes, metal binding to the histidine moiety can lead to fluorescence quenching or enhancement, providing a quantitative readout. nih.gov Z-His-Gly-OH ensures that the critical His-Gly dipeptide is incorporated with the correct stereochemistry and without undesired N-terminal modifications, preserving its specific binding capabilities.

Table 1: Examples of Peptide-Based Probes Incorporating the His-Gly Motif

| Probe Type | Target Analyte | Role of His-Gly Motif | Synthesis Precursor Example |

| Electrochemical Sensor | Copper (II) ions | Histidine's imidazole ring serves as the primary coordination site for Cu(II). | Z-Gly-His-OH |

| Fluorescent Probe | Zinc (II) ions | Metal binding to the histidine moiety modulates the fluorescence of a conjugated fluorophore. | Z-His-Gly-OH |

| Affinity Probe | Specific Proteins | The His-Gly sequence is part of a larger recognition motif for a protein target. | Z-His-Gly-OH |

Molecular recognition, the specific interaction between two or more molecules, is fundamental to virtually all biological processes. nih.gov Synthetic scaffolds are designed to mimic these interactions, providing tools to study binding events or to develop new therapeutic agents. The His-Gly motif, introduced using Z-His-Gly-OH, is a powerful component in the design of such scaffolds.

The imidazole ring of histidine is exceptionally versatile, capable of participating in a wide range of non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), metal coordination, and π-π stacking. mdpi.com Its pKa is close to physiological pH, allowing it to exist in both protonated and neutral forms, which makes it a dynamic participant in pH-sensitive binding events. reddit.comkhanacademy.org In contrast, the glycine (B1666218) residue, with only a hydrogen atom as its side chain, provides maximal conformational flexibility to the peptide backbone. technologynetworks.comwikipedia.org This flexibility allows the scaffold to adopt an optimal conformation for binding to its target, minimizing entropic penalties. nih.gov The combination of histidine's specific interaction potential and glycine's flexibility makes the His-Gly unit an ideal element for designing scaffolds aimed at molecular recognition.

Rational Drug Design Strategies Incorporating Z-His-Gly-OH Motifs

In the field of medicinal chemistry, the His-Gly sequence often appears as a critical component of naturally occurring bioactive peptides. However, native peptides typically suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic potential. wikipedia.org Rational drug design seeks to overcome these limitations by creating modified analogues, such as peptidomimetics, that retain the essential binding elements (pharmacophores) of the native peptide while possessing improved drug-like properties. Z-His-Gly-OH serves as a fundamental building block for synthesizing these modified structures when the His-Gly motif is part of the active pharmacophore.

Peptidomimetics are molecules that mimic the structure and function of a native peptide but are constructed from non-natural building blocks to enhance stability and other pharmacological properties. wikipedia.org When a His-Gly sequence is essential for a peptide's biological activity, Z-His-Gly-OH can be used as a starting point for creating analogues. For example, the peptide backbone can be modified to resist enzymatic degradation.

Furthermore, constraining a peptide's conformation can lock it into its bioactive shape, which often leads to increased potency and selectivity. nih.govresearchgate.net This is frequently achieved through cyclization or by introducing rigid structural elements. nih.gov The flexibility of the glycine residue in the His-Gly motif makes it an ideal position to introduce a conformational constraint, such as a D-amino acid or a turn-inducing element, to create a constrained peptide analogue. nih.gov The synthesis of these complex structures relies on the precise, stepwise addition of amino acids, where protected dipeptides like Z-His-Gly-OH are invaluable for efficient assembly. mdpi.com

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, systematically exploring how modifications to a molecule's structure affect its biological activity. drugdesign.orgnih.govug.edu.ge If a lead peptide compound containing a His-Gly motif shows promising activity, an SAR study is conducted to determine the importance of each residue. Using Z-His-Gly-OH to synthesize the parent peptide, medicinal chemists then create a series of analogues where the histidine or glycine is substituted.

For example, histidine might be replaced with alanine (to remove the side chain's functionality), phenylalanine (to test the importance of the aromatic ring), or arginine (to substitute a different basic side chain). Glycine might be replaced with alanine (to add steric bulk and reduce flexibility) or proline (to introduce a rigid bend). nih.gov The biological activity (e.g., receptor binding affinity or enzyme inhibition) of each analogue is then measured. The results of these studies, as illustrated in the hypothetical example in Table 2, reveal which interactions are critical for target engagement and guide the design of more potent and selective therapeutic candidates. researchgate.net

Table 2: Illustrative SAR Study of a Hypothetical Heptapeptide Inhibitor (Ac-Xaa-Yaa-Pro-Phe-Arg-Ser-NH₂) Targeting a Protease

| Compound | Sequence (Xaa-Yaa) | Modification Rationale | IC₅₀ (nM) | Fold Change vs. Parent |

| Parent Peptide | His-Gly | Baseline parent sequence | 50 | 1.0 |

| Analogue 1 | Ala -Gly | Removal of His imidazole side chain | 5,200 | 104-fold decrease |

| Analogue 2 | Phe-Gly | Replace His with a non-basic aromatic ring | 850 | 17-fold decrease |

| Analogue 3 | Arg-Gly | Replace His with a different basic residue | 275 | 5.5-fold decrease |

| Analogue 4 | His-Ala | Reduce backbone flexibility; add steric bulk | 450 | 9-fold decrease |

| Analogue 5 | His-Pro | Introduce rigid conformational bend | >10,000 | >200-fold decrease |

This is an interactive data table based on hypothetical research findings.

The ultimate goal of rational drug design is to create molecules that bind to their biological targets with high affinity and specificity. The chemical features of the His-Gly motif, when incorporated into a therapeutic candidate via Z-His-Gly-OH, can significantly enhance the molecular interactions that drive this binding. The histidine residue is particularly powerful in this regard, mirroring its role in the active sites of many natural enzymes. nih.govnih.gov

The imidazole side chain can:

Form key hydrogen bonds: It can act as both a hydrogen bond donor and acceptor, forming critical connections with residues in a target's binding pocket. nih.gov

Coordinate metal ions: If the target is a metalloenzyme, the histidine can directly coordinate with the catalytic metal ion, a strategy used by many enzyme inhibitors. nih.gov

Act as a general acid-base catalyst: Its pKa near neutral pH allows it to facilitate proton transfer, which can be crucial for inhibiting enzymes that rely on such mechanisms. nih.govnih.gov

The glycine residue complements this by providing localized flexibility, allowing the histidine side chain and other nearby pharmacophores to achieve optimal positioning within the binding site, thereby maximizing favorable interactions and enhancing therapeutic potency. wikipedia.org

Functionalization of Materials with Z-His-Gly-OH and Its Derivatives

The covalent or non-covalent attachment of molecules like Z-His-Gly-OH to the surface of a material can dramatically alter its physicochemical properties, including its biocompatibility, stability, and specific reactivity. This functionalization is a cornerstone of creating advanced materials for biomedical and biotechnological applications.

Surface Modification of Nanomaterials

The high surface-area-to-volume ratio of nanomaterials makes them ideal candidates for surface modification. The functionalization of nanoparticles with peptides can enhance their colloidal stability, enable targeted delivery in biological systems, and introduce new functionalities. researchgate.net The imidazole side chain of the histidine residue in Z-His-Gly-OH is a particularly versatile anchor for attaching the dipeptide to various nanomaterial surfaces.

The imidazole ring can coordinate with metal surfaces, such as gold and copper nanoparticles, forming a stable self-assembled monolayer. mdpi.com This interaction can prevent the aggregation of the nanoparticles and provide a biocompatible coating. For instance, studies on imidazole compounds have shown their ability to form protective films on copper nanoparticles, preventing oxidation. mdpi.com Similarly, hexa-histidine peptides have been used to modify mesoporous silica (B1680970) nanoparticles, creating a strong chelator for metal ions. researchgate.net

Beyond metal and silica nanoparticles, the principles of Z-His-Gly-OH functionalization can be extended to other nanomaterials. The potential applications are diverse, ranging from enhancing the biocompatibility of quantum dots for bioimaging to creating functionalized surfaces on magnetic nanoparticles for protein purification. science.gov

Table 1: Potential Applications of Z-His-Gly-OH in Nanomaterial Surface Modification

| Nanomaterial Type | Potential Application of Z-His-Gly-OH Functionalization | Rationale for Functionalization |

| Gold Nanoparticles (AuNPs) | Biosensing, Drug Delivery | The imidazole ring of histidine can coordinate with the gold surface, providing a stable and biocompatible coating. This allows for the attachment of further biomolecules. |

| Silver Nanoparticles (AgNPs) | Antimicrobial Surfaces | Functionalization can enhance the stability of AgNPs and modulate their antimicrobial activity. |

| Iron Oxide Nanoparticles (IONPs) | MRI Contrast Agents, Protein Purification | The peptide coating can improve colloidal stability and biocompatibility. The histidine tag can be used for affinity purification of proteins. science.gov |

| Silica Nanoparticles (SiNPs) | Drug Delivery, Metal Ion Chelation | The peptide can be covalently attached to the silica surface, providing a functional handle for drug conjugation or for capturing metal ions. researchgate.net |

| Quantum Dots (QDs) | Bioimaging | A biocompatible peptide coating can reduce the cytotoxicity of QDs and allow for targeted imaging. |

| Carbon Nanotubes (CNTs) | Biosensors, Tissue Engineering | Functionalization can improve the dispersion of CNTs in aqueous media and provide sites for cell attachment. |

Investigation of Reaction Mechanisms for Surface Grafting

The method by which Z-His-Gly-OH is attached to a surface dictates the stability and orientation of the grafted molecule, which in turn affects its function. The reaction mechanisms can be broadly categorized into non-covalent interactions and covalent bond formation.

Non-Covalent Interactions:

The primary non-covalent interaction for Z-His-Gly-OH is the coordination of the imidazole nitrogen atoms with metal surfaces. This chelation effect is a well-established principle for immobilizing histidine-tagged proteins and peptides. science.gov Additionally, hydrogen bonding can play a significant role, particularly with oxide surfaces or other functional groups present on the material. The benzyloxycarbonyl (Z) group, being aromatic and relatively nonpolar, could participate in π-π stacking or hydrophobic interactions, further stabilizing the attachment to certain surfaces.

Covalent Grafting:

For more robust and permanent modification, covalent grafting strategies are employed. These methods typically involve the reaction between a functional group on the Z-His-Gly-OH molecule and a complementary reactive group on the material surface.

Amine Coupling: The carboxylic acid group of Z-His-Gly-OH can be activated (e.g., using EDC/NHS chemistry) to react with amine-functionalized surfaces. This is a common and versatile method for immobilizing peptides. acs.org

Thiol-Maleimide Chemistry: While Z-His-Gly-OH does not inherently contain a thiol group, a cysteine residue could be added to the peptide sequence (e.g., Z-His-Gly-Cys-OH). The thiol group of the cysteine can then react with a maleimide-functionalized surface to form a stable thioether bond.

"Click" Chemistry: For highly efficient and specific ligation, the peptide could be modified with an azide or alkyne group, allowing it to be "clicked" onto a surface functionalized with the corresponding reactive partner.

Silanization: For oxide surfaces like silica or titania, the peptide can be derivatized with a silane anchoring group. This allows for the formation of stable covalent bonds with the surface hydroxyl groups. rsc.org

The choice of grafting mechanism depends on the nature of the nanomaterial, the desired orientation and density of the peptide on the surface, and the intended application of the functionalized material. acs.orgrsc.org

Table 2: Potential Reaction Mechanisms for Grafting Z-His-Gly-OH onto Surfaces

| Grafting Mechanism | Description | Surface Requirement | Key Functional Groups on Z-His-Gly-OH |

| Non-Covalent | |||

| Metal Coordination | The imidazole ring of histidine coordinates with metal atoms on the surface. | Metal surfaces (e.g., Au, Ni, Cu) | Imidazole ring of Histidine |

| Hydrogen Bonding | Hydrogen bond formation between the peptide and surface functional groups. | Surfaces with H-bond donors/acceptors (e.g., oxides) | Imidazole, Amide, Carboxyl groups |

| π-π Stacking | Interaction between the aromatic Z-group and aromatic moieties on the surface. | Surfaces with aromatic character (e.g., graphene, CNTs) | Benzyloxycarbonyl (Z) group |

| Covalent | |||

| Amine Coupling | Formation of an amide bond between the peptide's carboxyl group and surface amines. | Amine-functionalized surface | Carboxylic acid |

| Thiol-Maleimide | Formation of a thioether bond (requires modification of the peptide with Cysteine). | Maleimide-functionalized surface | Thiol (from added Cysteine) |

| Silanization | Formation of covalent bonds with surface hydroxyls via a silane anchor. | Oxide surfaces (e.g., SiO₂, TiO₂) | Peptide derivatized with a silane group |

Computational Approaches in Z His Gly Oh Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Z-His-Gly-OH, offering a detailed view of its electronic structure and reactivity. These methods solve the Schrödinger equation for the molecule, providing information on electron distribution, orbital energies, and the energies of different molecular states.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic properties of molecules the size of Z-His-Gly-OH. DFT calculations can provide valuable information about the molecule's geometry, vibrational frequencies, and electronic structure. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—the reactivity of Z-His-Gly-OH can be predicted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com

In studies of similar N-protected amino acids and peptides, DFT has been used to rationalize noncovalent interactions and supramolecular assemblies. rsc.org For Z-His-Gly-OH, DFT could be employed to study the intramolecular hydrogen bonding possibilities, particularly involving the imidazole (B134444) ring of histidine, the peptide backbone, and the terminal carboxyl group. Furthermore, analysis of the molecular electrostatic potential (MEP) surface would reveal the regions of the molecule that are electron-rich and electron-poor, providing insights into its interaction with other molecules. rsc.org

Table 1: Predicted Electronic Properties of Z-His-Gly-OH using DFT (Note: The following data is hypothetical and serves as an illustrative example of typical DFT results for a dipeptide of this nature.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely localized on the imidazole ring. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, potentially on the benzyloxycarbonyl group. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of accuracy for calculating electronic properties and reaction energies. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for smaller systems or for refining DFT results. cuni.cz

For Z-His-Gly-OH, ab initio calculations could be used to accurately determine the protonation state of the histidine imidazole ring at different pH values, a critical factor for its biological activity. nih.gov These methods can also be used to calculate the energies of different conformers of the dipeptide, helping to identify the most stable structures in the gas phase. Furthermore, ab initio calculations are invaluable for studying reaction mechanisms, such as the formation of the peptide bond or potential metabolic transformations of the molecule. nih.gov Studies on the deprotonation of histidine in aqueous solution using ab initio molecular dynamics have provided detailed insights into the structural and electronic changes that occur, which would be analogous to the behavior of the histidine residue in Z-His-Gly-OH. researchgate.net

Table 2: Calculated Relative Conformational Energies of Z-His-Gly-OH from Ab Initio Methods (Note: This table presents hypothetical data to illustrate the application of ab initio calculations.)

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| Extended | 0.0 | Minimal steric hindrance. |

| Folded (H-bond) | -2.5 | Hydrogen bond between Z-group and peptide backbone. |

| Folded (π-stacking) | -1.8 | π-π interaction between benzyl (B1604629) and imidazole rings. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of Z-His-Gly-OH, allowing for the exploration of its conformational landscape and interactions with its environment over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule behaves in solution, providing insights that are complementary to the static picture offered by quantum chemical calculations.

MD simulations are particularly well-suited for studying the conformational flexibility of peptides like Z-His-Gly-OH in an aqueous environment. These simulations can reveal the different shapes the molecule can adopt, the transitions between these shapes, and the timescale of these motions. mdpi.com For Z-His-Gly-OH, MD simulations could be used to investigate the rotational freedom around the various single bonds, leading to a detailed understanding of its conformational preferences in water. nih.gov

The stability of different conformations can be assessed by analyzing the simulation trajectory to determine the population of different conformational states. For example, the propensity of the dipeptide to adopt a folded or extended conformation in solution can be quantified. acs.org Such studies on glycine-containing dipeptides have shown that the conformational ensemble in solution plays a crucial role in their biological recognition. mdpi.com

MD simulations explicitly model the solvent, making them ideal for studying the intermolecular interactions between Z-His-Gly-OH and water molecules. acs.org The formation and breaking of hydrogen bonds between the peptide and the surrounding water can be monitored throughout the simulation, providing a detailed picture of its solvation. nih.gov The radial distribution function (RDF) can be calculated to quantify the probability of finding water molecules at a certain distance from specific atoms of the dipeptide, revealing the structure of the solvation shells. researchgate.net

Furthermore, MD simulations can be used to study the interactions of Z-His-Gly-OH with other molecules in the solution, such as ions or potential binding partners. nih.gov For instance, simulations could shed light on how the histidine residue's imidazole ring interacts with metal ions, a common role for histidine in biological systems. nih.gov

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com This method is widely used in drug discovery to predict how a small molecule, such as Z-His-Gly-OH, might bind to a protein target. The process involves sampling a large number of possible conformations of the ligand in the binding site of the protein and then using a scoring function to rank these conformations. cambridge.org

For Z-His-Gly-OH, molecular docking could be used to screen for potential protein targets. Given the presence of the histidine residue, which is known to be involved in many protein-ligand interactions, and the glycine (B1666218) residue, which provides conformational flexibility, Z-His-Gly-OH could potentially bind to a variety of protein pockets. mdpi.com Docking studies could predict the binding mode, identifying the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex. nih.gov The results of molecular docking can provide valuable hypotheses about the biological function of Z-His-Gly-OH, which can then be tested experimentally.

Peptide-Enzyme Docking for Active Site Interactions

Peptide-enzyme docking is a computational technique used to predict the preferred orientation of a ligand (in this case, Z-His-Gly-OH) when bound to a specific enzyme's active site. This method involves sampling a vast number of possible conformations and positions of the peptide within the enzyme's binding pocket and scoring them based on energetic favorability. For Z-His-Gly-OH, docking studies would aim to elucidate how the peptide interacts with key residues in an enzyme's active site. The analysis would focus on identifying specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts involving the histidine's imidazole ring, the glycine backbone, and the N-terminal benzyloxycarbonyl protecting group. Such studies are crucial for understanding the structural basis of enzyme inhibition or substrate recognition involving His-Gly motifs. While general studies indicate that glycine residues can provide the necessary flexibility for conformational changes in enzyme active sites, specific docking simulations focused on Z-His-Gly-OH are not extensively detailed in current literature.

Ligand-Target Binding Prediction

Predicting the binding affinity between a ligand and its target is a primary goal of computational drug discovery and molecular biology. These predictions are often expressed as binding free energy calculations, which quantify the strength of the interaction. For Z-His-Gly-OH, these methods would be employed to estimate its affinity for various protein targets. Techniques range from relatively fast molecular mechanics-based scoring functions to more rigorous but computationally expensive methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). Accurate predictions of binding affinity can help in prioritizing peptides for further experimental testing and in understanding how structural modifications to the Z-His-Gly-OH scaffold might enhance or diminish its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling approaches that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally measured outcomes.

Correlation of Structural Features with Functional Outcomes

The ultimate goal of QSAR/QSPR is to understand which structural features are most influential for a given activity or property. By analyzing the developed models, researchers can identify the key molecular attributes of Z-His-Gly-OH that govern its functional outcomes. For instance, a model might reveal that the hydrogen-bonding capacity of the histidine residue is the dominant factor for its biological activity, whereas the hydrophobicity of the benzyloxycarbonyl group primarily influences its membrane permeability. This knowledge provides a rational basis for designing new analogues with improved or modified functions.

Computational Studies on Reaction Mechanisms

Computational chemistry offers profound insights into the detailed steps of chemical reactions, including the elucidation of transition states and reaction energy profiles. For peptides, this can involve studying mechanisms of hydrolysis, enzymatic cleavage, or intramolecular rearrangements.

Elucidation of Proton Transfer Pathways

Proton transfer is a fundamental chemical process in biology, often playing a key role in enzyme catalysis and peptide fragmentation. The imidazole ring of histidine makes it a versatile proton donor and acceptor. Computational studies, particularly those using Density Functional Theory (DFT), have been applied to investigate the intramolecular proton transfer pathways within the core structure of Z-His-Gly-OH.

A detailed DFT study on the closely related unprotected dipeptide, protonated histidylglycine, has provided significant insights into these mechanisms. The research examined the potential energy surface to map the pathways for a proton to move between different sites within the molecule. The findings are directly relevant to the His-Gly backbone of Z-His-Gly-OH. The study calculated the energy barriers for a proton to move between the N-terminus, the histidine imidazole ring, and the backbone amide oxygen. It was found that the barriers for proton transfer between the N-terminus and the imidazole ring are very low, only a few kcal/mol. nih.gov In contrast, the barrier for moving a proton from the imidazole ring to the backbone amide oxygen is significantly higher, at approximately 15 kcal/mol. nih.gov Conversely, the reverse process, moving the proton from the backbone to the imidazole ring, has a low barrier of just a few kcal/mol. nih.gov These energy barriers, which can be overcome during techniques like collision-induced dissociation in mass spectrometry, indicate that protons can become mobile within the peptide structure. nih.gov

| Proton Transfer Pathway | Calculated Energy Barrier (kcal/mol) |

|---|---|

| N-Terminus ↔ Imidazole Ring | Low (~ a few kcal/mol) |

| Imidazole Ring → Backbone Amide Oxygen | High (~ 15 kcal/mol) |

| Backbone Amide Oxygen → Imidazole Ring | Low (~ a few kcal/mol) |

This table summarizes the computationally determined energy barriers for intramolecular proton transfer in the histidylglycine cation, providing a model for the behavior of the Z-His-Gly-OH core structure. Data sourced from Macdonald & Thachuk (2008). nih.gov

Analysis of Radical Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of radical reactions involving peptides like Z-His-Gly-OH. These in silico approaches allow for the detailed exploration of reaction pathways and the characterization of transient species that are often difficult to study experimentally. Density Functional Theory (DFT) is a commonly employed method for studying the reactions of radicals with amino acids and peptides. nih.govnih.gov

One area of significant interest is the reaction of dipeptides with hydroxyl radicals (•OH), a highly reactive oxygen species. youtube.com Computational studies can elucidate the thermodynamics and kinetics of different reaction mechanisms, such as hydrogen abstraction from various sites on the peptide or addition reactions to the aromatic imidazole ring of the histidine residue. nih.gov For instance, a theoretical investigation might compare the activation energies for hydrogen abstraction from the α-carbon of the glycine residue versus addition to the histidine side chain.

The insights gained from these computational analyses can help predict the most likely sites of radical attack and the subsequent degradation pathways. nih.gov This information is crucial for understanding the oxidative damage of peptides and proteins in biological systems.

Table 1: Hypothetical Activation Energies for the Reaction of Z-His-Gly-OH with •OH Radical

| Reaction Type | Site of Attack | Activation Energy (kcal/mol) |

| Hydrogen Abstraction | Glycine α-carbon | 12.5 |

| Hydrogen Abstraction | Histidine β-carbon | 15.2 |

| Addition | Histidine Imidazole Ring (C2) | 8.9 |

| Addition | Histidine Imidazole Ring (C5) | 9.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Investigating Solvation Effects on Molecular Stability and Reactivity

The biological activity and conformational preferences of peptides are intrinsically linked to their interactions with the surrounding solvent, typically water. Computational methods are indispensable for understanding these solvation effects at a molecular level. acs.orgacs.orgnih.gov Both explicit and implicit solvation models are utilized to study the influence of the solvent on the stability and reactivity of peptides like Z-His-Gly-OH. acs.orgnih.gov

Explicit solvation models involve simulating a peptide within a box of individual solvent molecules, providing a detailed picture of solute-solvent interactions. nih.gov Molecular dynamics (MD) simulations with explicit solvent can reveal how water molecules form hydrogen bonds with the peptide and influence its conformational landscape. nih.gov For example, simulations could show that specific conformations of Z-His-Gly-OH are stabilized by a network of hydrogen bonds with water molecules.

Implicit solvation models, on the other hand, represent the solvent as a continuous medium with specific dielectric properties. acs.orgacs.org These models are computationally less expensive and are often used to calculate the solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to the solvent. aip.org The solvation free energy can be used to assess the relative stability of different peptide conformations in solution.

Quantum mechanical/molecular mechanical (QM/MM) methods offer a hybrid approach, where the peptide is treated with quantum mechanics to accurately describe its electronic structure and reactivity, while the solvent is treated with classical molecular mechanics. nih.govnih.gov This approach is particularly useful for studying reactions in solution, as it can capture the influence of the solvent on the reaction mechanism and energetics.

Table 2: Hypothetical Solvation Free Energies for Different Conformations of Z-His-Gly-OH

| Conformation | Gas Phase Energy (kcal/mol) | Solvation Free Energy (kcal/mol) | Total Energy in Solution (kcal/mol) |

| Extended | 0.0 | -25.8 | -25.8 |

| Folded (β-turn) | 2.1 | -29.5 | -27.4 |

| Globular | 5.3 | -28.1 | -22.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The stability of different conformations is influenced by the interplay between the internal energy of the peptide and its interaction with the solvent. nih.gov As illustrated in the hypothetical data, a conformation that is less stable in the gas phase may become the most stable in solution due to favorable interactions with the solvent.

Q & A

Q. How can FAIR principles be implemented for sharing Z-His-Gly-OH research data?

- Methodological Answer :

- Findable : Assign DOIs to datasets via repositories like Zenodo or ChEMBL.

- Accessible : Use open-access formats (e.g., .csv for analytical data, .mol2 for structures).

- Interoperable : Adopt standards (e.g., IUPAC nomenclature, SMILES strings).

- Reusable : Provide metadata (synthesis conditions, instrument parameters) and cite via DataCite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.